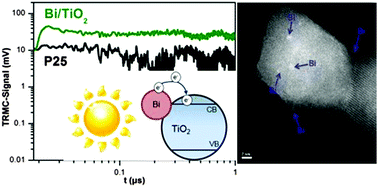Visible light-induced photocatalytic activity of modified titanium(iv) oxide with zero-valent bismuth clusters†
New Journal of Chemistry Pub Date: 2015-01-27 DOI: 10.1039/C4NJ01979B
Abstract
The important challenge in photocatalysis is to find efficient and stable photocatalysts under visible light. Small Bi zero-valent clusters were synthesized on TiO2-P25 by radiolysis. Photocatalytic tests were conducted under UV, visible and solar light with rhodamine B and phenol as model pollutants. Surface modification of TiO2 with zero-valent Bi nanoclusters induces high photocatalytic activity under visible light. Very small amounts of Bi (0.5 wt%) can activate titania for photocatalytic applications under visible light. Time resolved microwave conductivity measurements indicate that under visible irradiation Bi nanoclusters inject electrons into the conduction band of TiO2. These photocatalysts are very stable with cycling.

Recommended Literature
- [1] Ce6-Conjugated and polydopamine-coated gold nanostars with enhanced photoacoustic imaging and photothermal/photodynamic therapy to inhibit lung metastasis of breast cancer†
- [2] Calculation of the vibrationally non-relaxed photo-induced electron transfer rate constant in dye-sensitized solar cells
- [3] Centerband-only-detection-of-exchange 31P nuclear magnetic resonance and phospholipid lateral diffusion: theory, simulation and experiment†
- [4] Au-nanoparticles-decorated Sb2S3 nanowire-based flexible ultraviolet/visible photodetectors†
- [5] Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†
- [6] Bulk gold catalyzes hydride transfer in the Cannizzaro and related reactions†
- [7] Boosting the hydrogen evolution reaction activity of Ru in alkaline and neutral media by accelerating water dissociation†
- [8] Carbon dots with tunable dual emissions: from the mechanism to the specific imaging of endoplasmic reticulum polarity†
- [9] Central-radial bi-porous nanocatalysts with accessible high unit loading and robust magnetic recyclability for 4-nitrophenol reduction†
- [10] Attaching high charge density metal ions to surfaces and biomolecules. Reaction chemistry of hypodentate cobalt diamine complexes†‡










